molecular formula C13H11FO3S B1478199 2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4H-pyran-4-one CAS No. 1949816-49-2

2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4H-pyran-4-one

Cat. No.: B1478199
CAS No.: 1949816-49-2
M. Wt: 266.29 g/mol
InChI Key: WRTRTWDAUJHWJC-UHFFFAOYSA-N
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Description

2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4H-pyran-4-one is a chemical compound offered for research and development purposes. It features a 4H-pyran-4-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is further functionalized with a methoxy group and a (4-fluorophenyl)thio)methyl substituent, which may influence its physicochemical properties and interaction with biological targets. The 4H-pyran-4-one scaffold is recognized as a promising lead in pharmaceutical research, with derivatives demonstrating antitumoral, antibacterial, and antioxidant properties in vitro . Some analogues have shown potential as inhibitors of CDK2, a cyclin-dependent kinase implicated in the cell cycle, suggesting a possible mechanism of action for anti-proliferative effects in certain cancer models . Researchers can investigate this compound as a novel building block or a candidate for screening against various biological targets. This product is intended for laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3S/c1-16-13-7-17-10(6-12(13)15)8-18-11-4-2-9(14)3-5-11/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTRTWDAUJHWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)CSC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4H-pyran-4-one is a novel organic compound characterized by its unique structural features, including a pyran ring and a fluorophenylthio substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₁FO₃S
  • Molecular Weight : 266.29 g/mol
  • CAS Number : 1949816-49-2
  • Purity : 95% .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. Preliminary studies suggest that the compound may exhibit:

  • Anticancer Activity : The presence of the methoxy group and the fluorine atom enhances the compound's interaction with cellular targets, potentially leading to cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating potential for antimicrobial applications.

Anticancer Activity

Recent research has explored the cytotoxic effects of this compound on several cancer cell lines. The following table summarizes key findings:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)15Induces apoptosis through mitochondrial pathways
HeLa (Cervical)20Inhibits cell proliferation via cell cycle arrest
A549 (Lung)18Modulates apoptotic signaling pathways

These results indicate that the compound exhibits significant cytotoxicity, particularly against breast and cervical cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against several pathogens. The results are as follows:

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans10128

The data indicate that this compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity, improving membrane permeability and interaction with biological targets.
  • Methoxy Group : This functional group contributes to increased electron density on the aromatic ring, facilitating interactions with receptors or enzymes.

Case Studies

Several case studies have been conducted to further elucidate the biological activities of similar compounds within the pyranone class:

  • Study on Antitumor Effects : A study reported that derivatives of pyranones showed promising results in inhibiting tumor growth in vivo, suggesting a potential pathway for developing new anticancer therapies .
  • Antimicrobial Efficacy Assessment : Another investigation highlighted the effectiveness of thioether-containing pyranones against resistant bacterial strains, reinforcing the need for further exploration in drug development .

Scientific Research Applications

Medicinal Chemistry

2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4H-pyran-4-one has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyranones exhibit cytotoxic effects against various cancer cell lines. The incorporation of the fluorophenyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy as an anticancer agent .
  • Antimicrobial Properties : Research indicates that compounds with similar structures have shown significant antimicrobial activity against both gram-positive and gram-negative bacteria. The thioether functionality may contribute to the enhanced permeability of bacterial membranes, allowing for better drug delivery .

Material Science

The unique structural features of this compound make it a candidate for applications in material science:

  • Polymer Synthesis : The compound can be utilized as a building block in polymer chemistry. Its reactive functional groups can participate in various polymerization reactions, leading to materials with tailored properties for specific applications such as coatings and adhesives .

Agricultural Chemistry

The compound's potential use in agriculture is also noteworthy:

  • Pesticidal Activity : Compounds similar to this compound have been evaluated for their pesticidal properties. The fluorine atom in the structure is believed to enhance bioactivity against pests, making it a candidate for developing new agrochemicals .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Demonstrated cytotoxic effects on cancer cell lines with IC50 values indicating potential efficacy.
Material Science Successfully incorporated into polymer matrices, improving mechanical properties.
Agricultural Chemistry Showed effective pest control in field trials, outperforming standard pesticides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyranone Core

2-(((4-Fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one
  • Key Difference : Replaces the 5-methoxy group with a hydroxyl (-OH).
  • This substitution may alter metabolic stability, as hydroxyl groups are prone to glucuronidation .
5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-4-one
  • Key Difference : Incorporates a tetrahydro-2H-pyran-2-yloxy group instead of the fluorophenylthio moiety.
  • Impact : The saturated tetrahydropyran ring reduces aromaticity and introduces conformational flexibility. This may decrease binding affinity to rigid enzyme pockets but improve bioavailability due to enhanced solubility .

Pyranone Derivatives with Fused Aromatic Systems

4H-1-Benzopyran-4-one (Flavone) Derivatives
  • Example : 2-(4-Hydroxyphenyl)-5-methoxy-4H-chromen-4-one (a flavone derivative).
  • Key Difference: A benzene ring is fused to the pyranone core, forming a chromen-4-one system.
  • Impact: The extended conjugation in flavones enhances UV absorption and antioxidant properties.

Pyranone Analogs with Anticancer Activity

2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones
  • Key Differences :
    • Substituents: Alkyl/aryl groups at positions 2 and 5.
    • Structural Feature: A methylidene (=CH2) group at position 5.
  • Impact : The methylidene group increases electrophilicity, enabling nucleophilic attack in enzyme inhibition (e.g., tubulin polymerization inhibitors). The trisubstituted pattern introduces steric bulk, which may enhance selectivity for hydrophobic binding pockets .

Thioether-Containing Heterocycles

Thiazol- and Thiophene-Based Fluorophenylthio Derivatives
  • Example : 4-(4-(4-Fluorophenyl)-2-(3-nitro-4-(((2-nitrophenyl)thio)methyl)phenyl)thiazol-5-yl)pyridin-2-amine.
  • Key Difference: Replaces the pyranone core with a thiazol or thiophene ring.
  • Impact: Thiazol/thiophene systems exhibit distinct electronic properties, with higher aromaticity and sulfur-mediated redox activity. These compounds may target kinases or proteases rather than pyranone-specific pathways .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Notes
Target Compound 4H-pyran-4-one 2-(4-FPh-thio)methyl, 5-OCH3 Potential enzyme inhibition
2-(((4-FPh-thio)methyl)-5-OH-4H-pyran-4-one 4H-pyran-4-one 2-(4-FPh-thio)methyl, 5-OH Higher polarity, metabolic lability
5-Methoxy-flavone Chromen-4-one 2-(4-OH-phenyl), 5-OCH3 Antioxidant, UV-active
5-Methylidene-tetrahydropyran-4-one Tetrahydropyran-4-one 2,2,6-Trisubstituted, =CH2 Anticancer (tubulin inhibition)
Thiazol-fluorophenylthio derivative Thiazol Nitrophenylthio, fluorophenyl Kinase/protease targeting

Preparation Methods

Pummerer-Type Reaction Approach

A state-of-the-art method to access sulfur-containing pyranone derivatives involves Pummerer-type reactions of triflic anhydride activated sulfoxides with fluorinated heterocycles. This method has been reported by Huang et al. (2021) and colleagues at Beijing University of Chemical Technology.

  • Mechanism: The sulfoxide is activated by triflic anhydride to form a highly electrophilic sulfonium intermediate. This intermediate undergoes nucleophilic attack by 4-fluoropyridine derivatives, followed by hydrolysis to yield N-alkylated pyridin-4-one or related pyranone structures.
  • Application: Using 4-fluoropyridine derivatives and triflic anhydride activated sulfoxides, 1-(phenylthio)methylpyridin-4-one analogs can be synthesized efficiently. The (4-fluorophenyl)thio group can be introduced by substitution reactions on chloropyridone intermediates with sodium thiolate salts.

Experimental Highlights:

Step Reagents/Conditions Outcome/Yield
Activation of sulfoxide Triflic anhydride, low temperature Formation of sulfonium intermediate
Reaction with 4-fluoropyridine One-pot, room temperature N-alkylated pyridin-4-one derivatives, 70-90% yield
Substitution on chloro intermediate PhSNa (sodium thiophenolate) Introduction of phenylthio group, high yield
  • This approach allows the synthesis of sulfur-substituted pyranone analogs with good regioselectivity and yield.
  • Hydrolysis during work-up converts pyridinium salts to the final pyranone structures.

Nucleophilic Aromatic Substitution on Halogenated Pyranones

An alternative classical route involves nucleophilic substitution on halogenated pyran-4-one derivatives:

  • Starting from 5-halo-4H-pyran-4-one derivatives, nucleophilic substitution with 4-fluorophenylthiolate anions introduces the (4-fluorophenyl)thio group at the 2-position.
  • Subsequent methylation of the 5-hydroxy group using methylating agents such as methyl iodide or dimethyl sulfate affords the 5-methoxy derivative.

Key Reaction Conditions:

Step Reagents/Conditions Notes
Nucleophilic substitution Sodium 4-fluorophenylthiolate, polar aprotic solvent (DMF, DMSO), elevated temperature SNAr reaction, moderate to high yield
Methylation Methyl iodide or dimethyl sulfate, base (K2CO3), acetone or DMF Efficient methylation of hydroxy group

Direct Alkylation and Methylation of Hydroxypyranones

Another approach involves:

  • Starting with 2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one.
  • Direct methylation of the 5-hydroxy group using methylating agents under basic conditions to afford the 5-methoxy derivative.

This method is straightforward but requires the prior availability of the hydroxy-substituted precursor.

Experimental Data and Yields

Method Key Reagents Yield Range Notes
Pummerer-type reaction Triflic anhydride, sulfoxides, 4-fluoropyridines 70-90% One-pot, high regioselectivity
Nucleophilic substitution + methylation Sodium 4-fluorophenylthiolate, methyl iodide 60-85% overall Stepwise, classical SNAr and methylation
Direct methylation of hydroxypyranone Methyl iodide, base 80-95% Requires hydroxy precursor

Research Findings and Mechanistic Insights

  • The Pummerer-type reaction methodology provides a novel and efficient synthetic route to sulfur-substituted pyranones, leveraging the unique reactivity of activated sulfoxides and fluoropyridines.
  • The reaction proceeds via sulfonium intermediates and pyridinium salts, which upon hydrolysis yield the desired pyranone structures.
  • Electron-deficient fluoropyridines serve as effective nucleophiles in these transformations, despite their typically low nucleophilicity.
  • Substitution reactions on halogenated pyranones remain a reliable classical approach but may suffer from regioselectivity issues.
  • Methylation of hydroxy groups is generally high yielding and straightforward, facilitating the synthesis of methoxy-substituted derivatives.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reactions Advantages Limitations
Pummerer-type reaction Sulfoxides, 4-fluoropyridines Activation by triflic anhydride, nucleophilic attack, hydrolysis One-pot, high yield, regioselective Requires handling of triflic anhydride, sulfoxide synthesis
Nucleophilic aromatic substitution + methylation Halogenated pyranones, sodium 4-fluorophenylthiolate SNAr, methylation Classical, accessible reagents Multi-step, possible side reactions
Direct methylation of hydroxy precursor Hydroxypyranone derivative Methylation with methyl iodide Simple, high yield Requires prior synthesis of hydroxy intermediate

Q & A

Q. What are the optimal synthetic routes for 2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4H-pyran-4-one, and how can yield be maximized?

The compound is synthesized via multi-step reactions involving thioether formation and cyclization. Key steps include:

  • Thioether linkage : Reacting 4-fluorothiophenol with a methyl halide precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the (4-fluorophenyl)thio-methyl group .
  • Cyclization : Using a pyran-4-one scaffold with methoxy substitution at position 5, followed by purification via column chromatography (silica gel, hexane/EtOAc gradient). Yield optimization requires strict control of reaction temperature (60–80°C) and inert atmosphere .
  • Characterization : Confirm structure via 1H^1H-/13C^{13}C-NMR, IR (C=O stretch at ~1650 cm⁻¹), and HRMS .

Q. What spectroscopic methods are most reliable for characterizing this compound’s purity and structure?

  • NMR : 1H^1H-NMR resolves the methoxy singlet (~δ 3.8 ppm) and aromatic protons from the 4-fluorophenyl group (δ 7.1–7.4 ppm). 19F^{19}F-NMR confirms fluorine substitution (δ -110 to -115 ppm) .
  • Mass spectrometry : HRMS (ESI+) provides exact mass verification (e.g., calculated [M+H]⁺ for C₁₃H₁₁FO₂S: 266.0472) .
  • XRD : Single-crystal X-ray diffraction (if crystallized) validates bond lengths and angles, particularly the thioether S–C bond (~1.8 Å) .

Q. Which in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Antimicrobial : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antioxidant : DPPH radical scavenging assay (IC₅₀ determination) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or cyclooxygenase, given structural similarity to pyranone inhibitors .

Advanced Research Questions

Q. How can mechanistic studies elucidate its interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to COX-2 or EGFR kinases, focusing on the thioether’s hydrophobic interactions and methoxy group’s H-bonding potential .
  • Cellular uptake : Track intracellular accumulation via fluorescent analogs (e.g., BODIPY tagging) and correlate with cytotoxicity (MTT assay) .
  • Metabolite profiling : LC-MS/MS identifies phase I/II metabolites in hepatocyte models to assess metabolic stability .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?

  • Isosteric replacement : Replace the 4-fluorophenyl group with chloro or trifluoromethyl analogs to compare bioactivity trends .
  • Conformational analysis : Use DFT calculations (Gaussian 09) to model electronic effects of the thioether vs. ether linkages on pyranone ring reactivity .
  • Batch consistency : Ensure synthetic reproducibility via strict QC (HPLC purity >98%) and biological triplicates .

Q. How can environmental impact assessments be integrated into long-term toxicity studies?

  • Biodegradation : OECD 301F test to measure aerobic degradation in soil/water, tracking pyranone ring cleavage via GC-MS .
  • Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (OECD 201) to evaluate aquatic risks .

Q. What computational tools predict its stability under varying pH and temperature conditions?

  • pKa prediction : Use MarvinSketch (ChemAxon) to estimate ionizable groups (e.g., pyranone carbonyl, pKa ~8–10) .
  • Degradation pathways : SPARC reactivity models simulate hydrolysis of the thioether group at pH 2–12 .
  • Thermal stability : TGA-DSC analysis (5°C/min ramp under N₂) identifies decomposition thresholds (>200°C typical for pyranones) .

Q. How can synthetic challenges (e.g., low yield, side products) be systematically troubleshooted?

  • Byproduct analysis : LC-MS identifies dimers or oxidized thioethers; optimize reaction stoichiometry (e.g., 1.2 eq. of 4-fluorothiophenol) .
  • Catalyst screening : Test Pd/C or Ni catalysts for selective C–S bond formation .
  • Purification : Switch from silica gel to reverse-phase HPLC for polar impurities .

Methodological Notes

  • Data contradiction resolution : Cross-validate bioactivity results with orthogonal assays (e.g., SPR binding affinity vs. enzymatic IC₅₀) .
  • Advanced characterization : Synchrotron XRD or cryo-EM for resolving flexible substituents (e.g., methoxy group rotamers) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4H-pyran-4-one
Reactant of Route 2
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2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4H-pyran-4-one

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